molecular formula C9H18N4 B13529828 4,4-Dimethyl-1-(4h-1,2,4-triazol-3-yl)pentan-1-amine

4,4-Dimethyl-1-(4h-1,2,4-triazol-3-yl)pentan-1-amine

Cat. No.: B13529828
M. Wt: 182.27 g/mol
InChI Key: PXVPFZYLGGUSMK-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(4h-1,2,4-triazol-3-yl)pentan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a pentan-1-amine backbone with two methyl groups at the fourth carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(4h-1,2,4-triazol-3-yl)pentan-1-amine typically involves the reaction of 4,4-dimethylpentan-1-amine with 4H-1,2,4-triazole. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(4h-1,2,4-triazol-3-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

4,4-Dimethyl-1-(4h-1,2,4-triazol-3-yl)pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(4h-1,2,4-triazol-3-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-(4h-1,2,4-triazol-3-yl)pentan-1-amine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds .

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentan-1-amine

InChI

InChI=1S/C9H18N4/c1-9(2,3)5-4-7(10)8-11-6-12-13-8/h6-7H,4-5,10H2,1-3H3,(H,11,12,13)

InChI Key

PXVPFZYLGGUSMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C1=NC=NN1)N

Origin of Product

United States

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